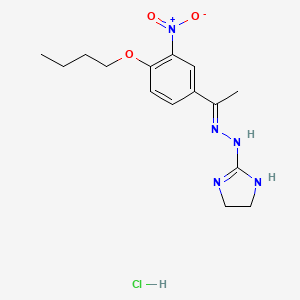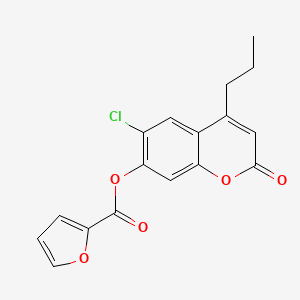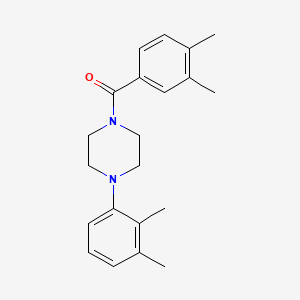
2-chloro-N-cyclohexyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclohexyl-4-methylbenzamide, also known as CCMB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CCMB belongs to the class of amides and is commonly used in medicinal and agricultural research.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclohexyl-4-methylbenzamide has been extensively studied for its potential applications in medicinal and agricultural research. In medicinal research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. In agricultural research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of voltage-gated sodium channels. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects. 2-chloro-N-cyclohexyl-4-methylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to reduce pain behaviors and inflammation. It has also been shown to decrease the frequency and severity of seizures in animal models of epilepsy. Furthermore, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-cyclohexyl-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily manipulated through chemical modifications. Additionally, 2-chloro-N-cyclohexyl-4-methylbenzamide has a well-established safety profile, making it a suitable candidate for further investigation. However, one limitation of 2-chloro-N-cyclohexyl-4-methylbenzamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-cyclohexyl-4-methylbenzamide. In medicinal research, further investigation into its potential as a treatment for neuropathic pain and epilepsy is warranted. Additionally, its anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory drugs. In agricultural research, further investigation into its herbicidal and insecticidal properties may lead to the development of new, more effective pesticides. Finally, the development of new synthetic methods for 2-chloro-N-cyclohexyl-4-methylbenzamide may lead to the discovery of new compounds with improved properties and applications.
Métodos De Síntesis
2-chloro-N-cyclohexyl-4-methylbenzamide can be synthesized through a simple reaction between 2-chloro-4-methylbenzoic acid and cyclohexylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The resulting product is purified through recrystallization and can be obtained in high yield and purity.
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBPOYWGHKVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)



![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
